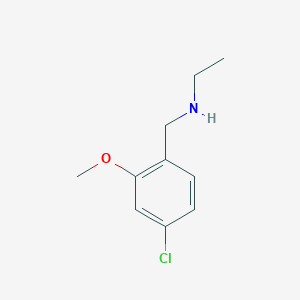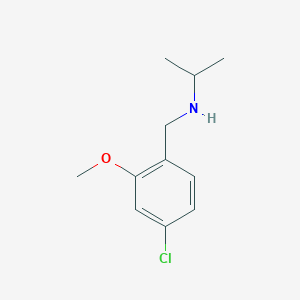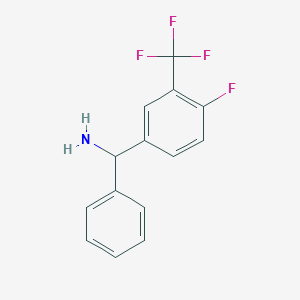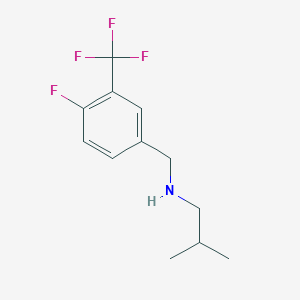
N-(4-Fluoro-3-(trifluoromethyl)benzyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Fluoro-3-(trifluoromethyl)benzyl)ethanamine: is a chemical compound characterized by its unique structure, which includes a benzene ring substituted with fluorine and trifluoromethyl groups, and an ethanamine group attached to the benzyl position. This compound is of interest in various scientific and industrial applications due to its distinctive properties.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-fluoro-3-(trifluoromethyl)benzaldehyde as the starting material.
Reduction Reaction: The aldehyde group is reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Benzyl Protection: The benzyl group is then protected using benzyl chloride in the presence of a base like triethylamine.
Final Steps: The benzyl-protected amine is then reacted with ethyl bromide to introduce the ethanamine group.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl position, using various nucleophiles.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2, in acidic or neutral conditions.
Reduction: LiAlH4, catalytic hydrogenation, in anhydrous ether or THF.
Substitution: Nucleophiles like halides, in the presence of a base.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Benzyl derivatives or substituted ethanamines.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules, potentially influencing biological pathways. Medicine: The compound's derivatives are explored for their therapeutic potential, including anti-inflammatory and analgesic properties. Industry: It is utilized in the development of advanced materials and coatings due to its chemical stability and resistance to degradation.
Mechanism of Action
The mechanism by which N-(4-Fluoro-3-(trifluoromethyl)benzyl)ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The trifluoromethyl group, in particular, enhances the compound's binding affinity and metabolic stability.
Comparison with Similar Compounds
N-(3-(Trifluoromethyl)benzyl)ethanamine: Lacks the fluorine at the 4-position.
N-(4-Fluoro-3-(trifluoromethyl)benzyl)methanamine: Similar structure but with a methyl group instead of ethanamine.
N-(4-Fluoro-3-(trifluoromethyl)benzyl)propanamine: Similar structure but with a propyl group instead of ethanamine.
Uniqueness: The presence of both fluorine and trifluoromethyl groups on the benzene ring provides N-(4-Fluoro-3-(trifluoromethyl)benzyl)ethanamine
This compound , highlighting its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
N-[[4-fluoro-3-(trifluoromethyl)phenyl]methyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F4N/c1-2-15-6-7-3-4-9(11)8(5-7)10(12,13)14/h3-5,15H,2,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDQBQMWNUGJVQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
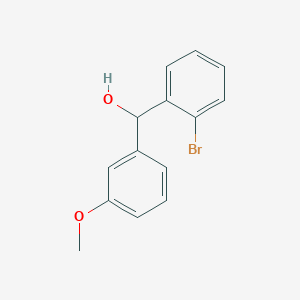
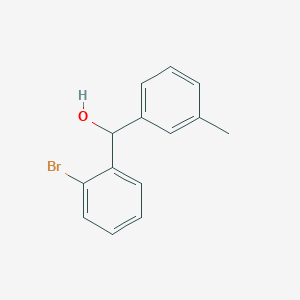
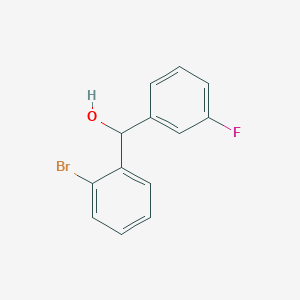

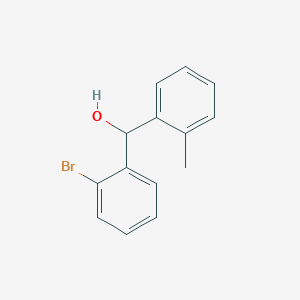
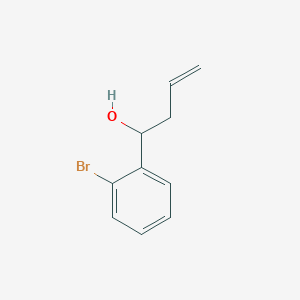
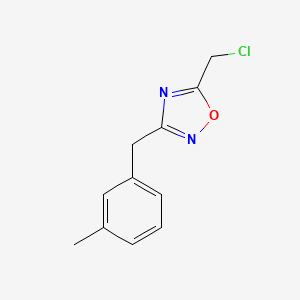
![(2R)-2-[[(2R)-2-azaniumylpropanoyl]amino]-4-methylpentanoate](/img/structure/B7873093.png)
